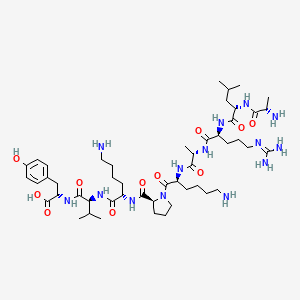![molecular formula C13H10N2OS B12541782 4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one CAS No. 143810-66-6](/img/structure/B12541782.png)
4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one is a heterocyclic compound that features a thieno[3,4-b][1,4]diazepine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thieno[3,4-b][1,4]diazepine ring system. The reaction conditions often include the use of a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thieno ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mecanismo De Acción
The mechanism of action of 4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,4-b]pyrazine: Another heterocyclic compound with similar structural features.
Thiazolo[4,5-b]pyridine: Shares the thieno ring system but differs in the diazepine structure.
Pyrano[2,3-d]thiazole: Contains a thiazole ring fused with a pyran ring.
Uniqueness
4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one is unique due to its specific diazepine ring fused with a thieno ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
143810-66-6 |
|---|---|
Fórmula molecular |
C13H10N2OS |
Peso molecular |
242.30 g/mol |
Nombre IUPAC |
2-phenyl-3,5-dihydrothieno[3,4-b][1,4]diazepin-4-one |
InChI |
InChI=1S/C13H10N2OS/c16-13-6-10(9-4-2-1-3-5-9)14-11-7-17-8-12(11)15-13/h1-5,7-8H,6H2,(H,15,16) |
Clave InChI |
GFHMPWYORFZTKC-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NC2=CSC=C2NC1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea](/img/structure/B12541704.png)


![2-[(Pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B12541709.png)






![Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-](/img/structure/B12541757.png)
![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)

![2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B12541780.png)
